4-Amino-3-(2-fluoroethoxy)phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10FNO2 |
|---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
4-amino-3-(2-fluoroethoxy)phenol |
InChI |
InChI=1S/C8H10FNO2/c9-3-4-12-8-5-6(11)1-2-7(8)10/h1-2,5,11H,3-4,10H2 |
InChI Key |
DLCNGAIWYHRMFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)OCCF)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 3 2 Fluoroethoxy Phenol and Analogues
Direct Synthetic Routes to 4-Amino-3-(2-fluoroethoxy)phenol
Direct synthesis of this compound primarily relies on building the molecule from key precursors, often involving the strategic introduction of the fluoroethoxy group onto a pre-existing aminophenol framework.
Precursor-Based Synthesis and Chemical Transformations
The synthesis of substituted aminophenols, such as this compound, often starts from readily available halogenated or nitrated phenols. For instance, the synthesis of halogenated 4-aminophenols can be achieved through processes like the reduction of corresponding nitro compounds. A common precursor for fluorinated aminophenols is 4-amino-3-fluorophenol. tdcommons.orgnih.gov This compound serves as a valuable starting material for introducing the 2-fluoroethoxy side chain.
A general approach for the O-alkylation of aminophenols involves a multi-step process to ensure selective reaction at the hydroxyl group. researchgate.net This can be achieved by first protecting the more nucleophilic amino group. researchgate.net A common protecting group is the benzylidene group, formed by reacting the aminophenol with benzaldehyde. researchgate.net Following protection, the phenoxide is generated using a base like potassium carbonate, which then undergoes a nucleophilic substitution reaction with an alkyl halide, in this case, a 2-fluoroethyl halide, to introduce the desired ether linkage. researchgate.net The final step involves the hydrolysis of the protecting group, typically under acidic conditions, to yield the desired O-alkylated aminophenol. researchgate.net
An alternative route to related aminophenoxy structures involves the reaction of a fluoronitrobenzene with a dihydroxybenzene, such as resorcinol, in the presence of a base like sodium hydroxide (B78521) in a solvent like DMSO. mdpi.com Subsequent reduction of the nitro group, often through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, yields the aminophenoxy compound. mdpi.com
Mechanistic Considerations in the Formation of Amino Alkyl Phenols
The formation of amino alkyl phenols often proceeds through a mechanism involving the initial formation of an imine intermediate. researchgate.net This is particularly relevant in reactions where an amine and an aldehyde are precursors. The hydroxyl group of a phenol (B47542) can then protonate the nitrogen of the imine in a "double activation" pathway. researchgate.net This facilitates a nucleophilic attack of the phenol onto the imine carbon, leading to the formation of a new carbon-carbon bond, typically at the ortho position to the hydroxyl group. The regioselectivity is often directed by the formation of a hydrogen bond in the transition state. researchgate.net
Derivatization Strategies for Functionalization of this compound
The functionalization of the this compound scaffold allows for the generation of a diverse range of derivatives with tailored properties. These strategies include the introduction of the key 2-fluoroethoxy moiety into related structures, the synthesis of Schiff bases, and the formation of metal complexes.
Introduction of the 2-Fluoroethoxy Moiety in Related Scaffolds
The presence of a 2-fluoroethoxy group can significantly alter the properties of a molecule, including its reactivity, solubility, and biological activity. ontosight.ai The introduction of this moiety is a key step in the synthesis of various compounds. This can be achieved through Williamson ether synthesis, where a phenoxide is reacted with a 2-fluoroethyl halide. This method is applicable to a wide range of phenolic starting materials, allowing for the creation of diverse fluoroethoxylated scaffolds.
Synthesis of Schiff Base Derivatives and Other Conjugates
Schiff bases, or imines, are readily synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone, often catalyzed by a small amount of acid. nih.govresearchgate.net The amino group of this compound can be reacted with various aldehydes to form a wide array of Schiff base derivatives. nih.govnih.gov This reaction is typically carried out in a solvent like ethanol (B145695) at room temperature or with gentle heating. nih.gov The resulting imine (C=N) bond is a key structural feature of these compounds. nih.gov
Furthermore, phenolic compounds can be conjugated to proteins through various methods, including alkaline, free-radical mediated, and enzyme-catalyzed approaches. nih.gov In the alkaline method, the phenolic compound is oxidized to a quinone, which then reacts with nucleophilic amino acid residues on the protein. nih.gov
| Reagent 1 | Reagent 2 | Product Type | Reaction Condition |
| Primary Amine (e.g., 4-aminophenol) | Aldehyde/Ketone | Schiff Base | Acid or base catalysis, room temperature or reflux nih.govresearchgate.net |
| Aminophenol | Benzaldehyde | N-benzylideneaminophenol (Protected Amine) | Dichloromethane, alumina (B75360) oxide catalysis researchgate.net |
| N-benzylideneaminophenol | Alkyl Halide | O-alkylated N-benzylideneaminophenol | Potassium carbonate (base) researchgate.net |
| Phenol | Aryl boronic acid | Biaryl compound | Copper catalyst, base (Sonogashira coupling) mdpi.com |
| 5-chloro-2-nitroaniline | Resorcinol | 5-(3-hydroxyphenoxy)-2-nitroaniline | Sodium hydride, DMF, 125°C mdpi.com |
Formation of Metal Complexes with Phenolic and Amine Ligands
The presence of both a phenolic hydroxyl group and an amino group in this compound makes it an excellent ligand for coordinating with metal ions. rsc.org These functional groups can act as Lewis bases, donating electron pairs to a metal center, which is a Lewis acid. libretexts.org Aminophenol-based ligands can form stable chelate complexes with a variety of transition metals. nih.govacs.org The formation of these complexes can involve coordination through the imine nitrogen and another donor atom, such as the oxygen of the hydroxyl group, often forming five- or six-membered rings with the metal ion. nih.govrsc.org The synthesis of these metal complexes is typically achieved by reacting the aminophenol ligand with a metal salt in a suitable solvent. researchgate.net The resulting coordination compounds can exhibit a range of geometries and electronic properties depending on the metal and the ligand. libretexts.orgacs.org
| Ligand | Metal Ion | Complex Type |
| Aminophenol derivatives | Transition metals | Chelate complexes nih.govacs.org |
| Schiff base ligands | Transition metals | N,O-donor complexes nih.govrsc.org |
| Proline-based aminophenol | Iron(III) | Mononuclear complex nih.gov |
| 2-Amino-4-fluorophenol | Tin(IV) | Heteroleptic complex ossila.com |
Radiosynthesis of Fluorine-18 (B77423) Labeled Analogues of this compound
The radiosynthesis of fluorine-18 labeled analogues of this compound is a critical area of research for developing novel PET imaging agents. These tracers hold potential for visualizing and quantifying biological processes at the molecular level. The key challenge lies in the efficient incorporation of the ¹⁸F isotope, which has a half-life of approximately 109.8 minutes, into the target molecule. nih.gov This requires synthetic routes that are both rapid and high-yielding.
Strategies for ¹⁸F Incorporation (e.g., O-alkylation with [¹⁸F]fluoroethyltosylate, [¹⁸F]fluoromethyl bromide)
The incorporation of fluorine-18 into phenolic precursors, which are characteristic of analogues of this compound, is commonly achieved through nucleophilic substitution reactions. Two prominent strategies involve the use of ¹⁸F-labeled alkylating agents, such as [¹⁸F]fluoroethyltosylate and [¹⁸F]fluoromethyl bromide.
O-alkylation with [¹⁸F]Fluoroethyltosylate: [¹⁸F]Fluoroethylation is a widely recognized method for ¹⁸F-radiolabeling. rsc.org 2-[¹⁸F]Fluoroethyl tosylate ([¹⁸F]FETs) is a favored reagent due to its high reactivity with phenolic functional groups. rsc.org The synthesis of [¹⁸F]FETs itself is typically achieved through a nucleophilic substitution on a pre-made precursor, 1,2-ethylene ditosylate. nih.gov Once synthesized, [¹⁸F]FETs can be used to alkylate a suitable phenol precursor. The reaction involves the deprotonation of the phenolic hydroxyl group with a base, followed by nucleophilic attack on the [¹⁸F]fluoroethyltosylate molecule. This method is advantageous due to the low volatility and high reactivity of [¹⁸F]FETs compared to other fluoroalkylating agents. nih.gov However, care must be taken to minimize the formation of volatile side-products like [¹⁸F]vinyl fluoride (B91410) and 2-[¹⁸F]fluoroethanol, the yields of which are dependent on reaction time, temperature, and the base-to-precursor ratio. nih.gov
Labeling with [¹⁸F]Fluoromethyl Bromide: Another strategy involves the use of [¹⁸F]fluoromethyl bromide ([¹⁸F]CH₂Br). This two-step method first involves the synthesis of the [¹⁸F]fluoromethyl bromide intermediate via nucleophilic substitution on dibromomethane (B42720) (CH₂Br₂) with [¹⁸F]fluoride. snmjournals.org This gaseous intermediate is then bubbled through a solution containing the precursor amine or phenol to achieve alkylation. snmjournals.org While this method allows for the introduction of a [¹⁸F]fluoromethyl group, it can be challenging due to the volatility of the [¹⁸F]fluoromethyl bromide intermediate, which can lead to lower yields. snmjournals.org The use of the [¹⁸F]-fluoromethyl phenyl group is an attractive alternative to direct fluorination of phenyl groups as the fluorination of the methyl group occurs under milder conditions. researchgate.net For instance, a precursor can be labeled with fluorine-18 via a nucleophilic substitution of the corresponding benzylic bromide. nih.gov
Below is a table summarizing research findings for the synthesis of representative ¹⁸F-labeled tracers using similar methodologies.
| Radiotracer | Precursor | Labeling Agent | Radiochemical Yield (Decay-Corrected) | Synthesis Time (min) |
| [¹⁸F]FTT | Tosylate Precursor | [¹⁸F]F⁻/K₂₂₂ | ~50% | Not Specified |
| [¹⁸F]-FCH | N,N-dimethylaminoethanol | [¹⁸F]Fluoromethyl bromide | 12% | Not Specified |
| [¹⁸F]2-amino-4-((2-((3-fluorobenzyl)oxy)benzyl)(2-((3-(fluoromethyl)benzyl)oxy)benzyl)amino)butanoic acid | Benzylic Bromide | [¹⁸F]F⁻ | 3.66 ± 1.90% (non-decay corrected) | Not Specified |
| [¹⁸F]Celecoxib | Bromide Precursor | [¹⁸F]F⁻ | Not Specified | Not Specified |
Automation and Yield Optimization in Radiosynthesis
To ensure the reliable and safe production of ¹⁸F-labeled radiopharmaceuticals for clinical and preclinical studies, automation of the synthesis process is crucial. researchgate.netnih.gov Automated synthesis modules, such as the AllinOne, GE TRACERlab FXFN, and Trasis AllInOne, are designed to perform multi-step syntheses with high reproducibility and minimal human intervention. nih.govresearchgate.net
Automation typically involves a sequence of operations performed within a shielded "hot cell". These operations generally include:
¹⁸F Trapping and Elution: The aqueous [¹⁸F]fluoride produced by a cyclotron is trapped on an anion exchange cartridge and then eluted into the reaction vessel. researchgate.netrsc.org
Radiolabeling: The eluted [¹⁸F]fluoride is dried, often azeotropically with acetonitrile, and reacted with the precursor molecule under optimized conditions (e.g., temperature, reaction time). nih.gov
Purification: The crude reaction mixture is purified to remove unreacted [¹⁸F]fluoride, precursors, and byproducts. This is commonly achieved using High-Performance Liquid Chromatography (HPLC) and/or Solid-Phase Extraction (SPE) cartridges. researchgate.netnih.gov
Formulation: The purified radiotracer is formulated in a physiologically compatible solution, sterilized by filtration, and prepared for quality control testing. researchgate.netrsc.org
Yield optimization in automated radiosynthesis is a multi-faceted process. It involves the careful selection of precursors with suitable leaving groups (e.g., tosylates often give higher yields than mesylates), optimization of reaction conditions such as temperature and time, and the efficient design of purification steps to minimize product loss. nih.gov The use of automated platforms allows for precise control over these parameters, leading to consistent and often higher radiochemical yields compared to manual synthesis. researchgate.net For example, the development of automated syntheses for various ¹⁸F-labeled radiopharmaceuticals on the AllinOne module resulted in high yields and high specific activity under cGMP guidelines. researchgate.netnih.gov
The table below illustrates the impact of automation on the synthesis of various ¹⁸F-tracers.
| Radiotracer | Synthesis Method | Radiochemical Yield (Decay-Corrected) |
| ¹⁸F-NOTA-NF12 | Manual | 41.7 ± 10.2% |
| ¹⁸F-NOTA-NF12 | Automatic | 70.6 ± 4.2% |
| [¹⁸F]-Alfatide II | Automated Platform | 52 ± 6% |
| [¹⁸F]-PSMA-11 | Automated Platform | 67 ± 6% |
| [¹⁸F]-NOTA-Octreotide | Automated Platform | 45 ± 5% |
Spectroscopic and Structural Characterization of 4 Amino 3 2 Fluoroethoxy Phenol and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For organic molecules, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Proton NMR (¹H NMR) provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In 4-Amino-3-(2-fluoroethoxy)phenol, one would expect to observe distinct signals for the aromatic protons, the protons of the fluoroethoxy group, the amino protons, and the phenolic proton. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of adjacent functional groups.
For comparison, the ¹H NMR data for related aminophenols are presented below. In 4-aminophenol (B1666318), the aromatic protons appear as two doublets due to the symmetry of the molecule. rsc.org For 4-amino-3-methylphenol, the introduction of a methyl group alters the symmetry and thus the splitting pattern of the aromatic protons. chemicalbook.com
Table 1: ¹H NMR Data for Analogues of this compound
| Compound | Solvent | Chemical Shifts (ppm) and Multiplicity |
| 4-Aminophenol rsc.org | DMSO-d₆ | 8.37 (s, 1H, OH), 6.48-6.50 (d, 2H, Ar-H), 6.42-6.44 (d, 2H, Ar-H), 4.38 (s, 2H, NH₂) |
| 3-Methoxyphenol rsc.org | CDCl₃ | 7.13 (t, 1H), 6.50-6.41 (m, 3H), 5.34 (s, 1H), 3.77 (s, 3H) |
| 4-Amino-3-methylphenol chemicalbook.com | N/A | Data not fully available in the provided search result. |
| 4-Amino-3-nitrophenol chemicalbook.com | DMSO-d₆ | Data presented in a spectrum format. |
Note: "s" denotes singlet, "d" denotes doublet, "t" denotes triplet, and "m" denotes multiplet.
Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal. For this compound, signals would be expected for the six aromatic carbons and the two carbons of the fluoroethoxy group. The carbon attached to the fluorine atom would exhibit a characteristic splitting pattern due to C-F coupling.
The ¹³C NMR data for several analogues are provided below, illustrating the influence of different substituents on the chemical shifts of the aromatic carbons.
Table 2: ¹³C NMR Data for Analogues of this compound
| Compound | Solvent | Chemical Shifts (ppm) |
| 4-Aminophenol rsc.org | DMSO | 168.09, 153.70, 131.82, 113.18 |
| 3-Methoxyphenol rsc.org | CDCl₃ | 161.2, 155.6, 131.5, 105.2, 104.5, 102.2, 55.3 |
| 4-Amino-3-phenylphenol (B13263907) nist.gov | N/A | No data available in the provided search result. |
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to study fluorine-containing compounds. nih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe. nih.gov In this compound, the single fluorine atom would produce a signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be indicative of its electronic environment, and its multiplicity would be determined by the coupling to the adjacent protons on the ethoxy chain (a triplet is expected). This technique is invaluable for confirming the presence and connectivity of the fluorine atom within the molecule. nih.gov While specific ¹⁹F NMR data for the target compound is not available, this technique would be a crucial part of its full characterization. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the O-H stretch of the phenol (B47542), the N-H stretches of the amine, the C-O stretches of the ether and phenol, the C-F stretch, and the aromatic C-H and C=C stretches.
The IR spectra of related compounds provide a basis for comparison. For instance, the IR spectrum of 4-aminophenol shows characteristic broad absorption for the phenolic O-H and sharp peaks for the N-H stretches. nist.gov Similarly, 4-amino-3-phenylphenol exhibits these characteristic bands. nist.gov
Table 3: Key IR Absorption Bands for Functional Groups in Aminophenols
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretch, broad | 3200-3600 |
| Amine N-H | Stretch | 3300-3500 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aromatic C=C | Stretch | 1450-1600 |
| C-O (Ether/Phenol) | Stretch | 1000-1300 |
| C-F | Stretch | 1000-1400 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation. For this compound (C₈H₁₀FNO₂), the expected molecular weight is approximately 171.17 g/mol . nih.gov The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Fragmentation patterns would likely involve the loss of the fluoroethoxy side chain or other small neutral molecules.
The mass spectrum of 4-aminophenol, for example, shows a molecular ion peak at m/z 109, corresponding to its molecular weight. nist.govchemicalbook.com
Elemental Analysis for Compositional Verification
Elemental analysis is a technique used to determine the elemental composition of a compound. For this compound, with the chemical formula C₈H₁₀FNO₂, the theoretical elemental composition would be:
Carbon (C): ~56.13%
Hydrogen (H): ~5.89%
Fluorine (F): ~11.10%
Nitrogen (N): ~8.18%
Oxygen (O): ~18.70%
Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the empirical and molecular formula of the synthesized compound. While specific reports for the target compound are unavailable, this technique remains a fundamental part of its characterization. bldpharm.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for probing the electronic structure of molecules. For aromatic compounds like this compound, this method provides insights into the conjugated π-electron system and the influence of various substituents.
The primary chromophore in this compound is the benzene (B151609) ring. Unsubstituted, benzene exhibits absorption bands at approximately 184 nm, 204 nm, and 256 nm, which are attributed to π→π* electronic transitions. When substituents are added to the ring, they can modify the absorption properties significantly.
In the case of this compound, the ring is decorated with three groups: a hydroxyl (-OH), an amino (-NH2), and a 2-fluoroethoxy (-OCH2CH2F) group. Both the hydroxyl and amino groups are powerful auxochromes, meaning they are functional groups that, when attached to a chromophore, alter the wavelength and intensity of the absorption maximum. Specifically, they possess non-bonding electrons (n-electrons) on the oxygen and nitrogen atoms, respectively, which can be delocalized into the aromatic π-system. This delocalization has several effects:
Bathochromic Shift (Red Shift): The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. This results in the absorption of longer wavelength (lower energy) light compared to unsubstituted benzene. For instance, phenol shows an absorption maximum (λmax) around 275 nm. docbrown.info
Hyperchromic Effect: The intensity of the absorption (molar absorptivity, ε) is increased.
n→π Transitions:* The presence of heteroatoms with lone pairs (O and N) also allows for n→π* transitions, which are typically weaker and can sometimes be observed as a shoulder on the main π→π* absorption band. libretexts.org
The amino and hydroxyl groups in a para-relationship, as seen in the analogue 4-aminophenol, enhance these effects. 4-Aminophenol exhibits a λmax around 300 nm, a significant shift from phenol's 275 nm, demonstrating the strong electron-donating effect of the amino group. researchgate.net
The influence of the 3-(2-fluoroethoxy) substituent is twofold. The ethoxy portion (-OCH2CH2-) also acts as an auxochrome, further contributing to the bathochromic shift. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which could slightly counteract the electron-donating resonance effect of the oxygen, potentially leading to a modest hypsochromic (blue) shift compared to a non-fluorinated analogue.
The expected UV-Vis spectrum of this compound would therefore be dominated by π→π* transitions, with a λmax likely shifted to a wavelength longer than that of phenol (275 nm) and potentially near that of 4-aminophenol (~300 nm), modulated by the electronic effects of the fluoroethoxy group.
Table 1: UV-Vis Absorption Data for Phenol and Related Analogues This table presents data for parent compounds to illustrate the effect of substituents on the benzene chromophore.
| Compound | λmax (nm) | Solvent | Transition Type |
|---|---|---|---|
| Phenol | 275 | Not Specified | π→π |
| 4-Aminophenol | 300 | Water (in presence of NaBH4) | π→π |
| 3-Nitrophenol | 275, 340 | Not Specified | π→π* |
While no studies detailing the interaction of this compound with DNA were found, UV-Vis spectroscopy is a primary and powerful tool for such investigations. nih.govresearchgate.net The method relies on monitoring changes in the absorption spectrum of a small molecule upon the addition of DNA. nih.gov
The binding of a small molecule to DNA can occur through several modes, most commonly intercalation (insertion between base pairs), groove binding (fitting into the major or minor groove), or electrostatic interactions. researchgate.net These interactions perturb the electronic environment of the chromophore, leading to characteristic spectral changes:
Hypochromism: A decrease in molar absorptivity. This is often indicative of intercalation, where the π-π stacking interaction between the molecule's aromatic chromophore and the DNA base pairs restricts the electronic transitions. researchgate.net
Hyperchromism: An increase in molar absorptivity, which can suggest damage to the DNA secondary structure or certain types of groove binding. nih.gov
Bathochromic Shift (Red Shift): A shift of the λmax to a longer wavelength. This is also characteristic of intercalation, as the insertion of the molecule into the relatively hydrophobic interior of the DNA helix lowers the polarity of its environment, stabilizing the π* orbital.
Hypsochromic Shift (Blue Shift): A shift of the λmax to a shorter wavelength.
By systematically titrating a solution of the compound with increasing concentrations of DNA and recording the spectra, a binding constant (Kb) can be calculated. This value quantifies the affinity of the molecule for DNA. Although not performed for this compound, this standard methodology would be the first step in assessing its potential to act as a DNA-binding agent. nih.govresearchgate.net
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
A definitive understanding of the three-dimensional structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions, is achieved through single-crystal X-ray crystallography. wikipedia.org This experimental science provides an electron density map of a crystallized molecule, from which the exact positions of its atoms can be determined. wikipedia.org
No crystal structure for this compound has been deposited in publicly accessible crystallographic databases. However, the structures of numerous analogues, such as acetaminophen (B1664979) (a derivative of 4-aminophenol) and various aminophenol isomers, have been resolved, providing a basis for what a structural analysis would reveal. st-andrews.ac.uknih.govresearchgate.net
A crystallographic study of this compound would be expected to elucidate several key features:
Aromatic Ring Geometry: Confirmation of the planarity of the benzene ring and any minor distortions caused by the substituents.
Conformation of Substituents: The precise orientation of the hydroxyl, amino, and 2-fluoroethoxy groups relative to the plane of the ring. Of particular interest would be the conformation of the flexible fluoroethoxy side chain, including the C-C-O-C and F-C-C-O torsion angles.
Intramolecular Interactions: The potential for hydrogen bonding between the adjacent amino and fluoroethoxy groups or between the hydroxyl and fluoroethoxy groups.
Intermolecular Interactions and Crystal Packing: The analysis would reveal how individual molecules arrange themselves in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonds (e.g., between the -OH and -NH2 groups of neighboring molecules) and van der Waals interactions. These interactions are fundamental to the material's physical properties.
Table 2: Key Structural Parameters Obtainable from X-ray Crystallography This table outlines the type of data that would be generated from a successful crystallographic analysis of this compound.
| Structural Parameter | Information Provided | Expected Finding for this compound |
|---|---|---|
| Bond Lengths | Distances between bonded atoms (e.g., C-C, C-O, C-N, C-F). | Aromatic C-C bonds intermediate between single and double bonds. C-O and C-N bond lengths influenced by resonance with the ring. |
| Bond Angles | Angles between three connected atoms (e.g., C-C-C, C-O-H). | Aromatic ring angles near 120°. Angles around sp3 hybridized carbons in the ethoxy chain near 109.5°. |
| Torsion (Dihedral) Angles | Conformation of the flexible fluoroethoxy side chain. | Would reveal the specific staggered or eclipsed conformation of the -O-CH2-CH2-F moiety. |
| Hydrogen Bonding Network | Identifies intermolecular connections involving -OH and -NH2 groups. | Extensive hydrogen bonding is expected, defining the crystal packing and influencing melting point and solubility. |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Defines the crystal system (e.g., monoclinic, orthorhombic). wikipedia.org |
Structure Activity Relationship Sar Studies of 4 Amino 3 2 Fluoroethoxy Phenol Analogues
The Role of the 2-Fluoroethoxy Group in Modulating Biological Activity
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. The 2-fluoroethoxy group in 4-Amino-3-(2-fluoroethoxy)phenol is anticipated to play a significant role in modulating its biological profile through various mechanisms.
The 2-fluoroethoxy side chain can influence the molecule's preferred conformation, which is crucial for how it fits into a receptor's binding pocket. The presence of the electronegative fluorine atom can create specific intramolecular interactions that stabilize certain conformations. For instance, studies on fluorinated ligands have shown that fluorine on a side chain can participate in favorable π-stacking interactions with aromatic amino acid residues within a receptor, potentially increasing binding affinity. nih.gov
Furthermore, the strategic placement of fluorine can enhance binding affinity by interacting with specific sites in the receptor. Research on fluorinated cannabinoid receptor ligands demonstrated that incorporating a fluoropropoxy ether at a particular position enhanced binding affinity to subnanomolar levels (Kᵢ = 0.29 nM). nih.gov This suggests that the fluoroalkoxy moiety can be a powerful determinant of potency.
Table 1: Illustrative Receptor Binding Affinities of Hypothetical Analogues This table is illustrative, based on established principles, to demonstrate the potential impact of the fluoroethoxy group.
| Compound Analogue | Modification | Hypothetical Receptor Affinity (Kᵢ, nM) | Rationale |
| Analogue A | Ethoxy group (-OCH₂CH₃) | 50 | Baseline affinity without fluorine. |
| Analogue B | 2-Fluoroethoxy group (-OCH₂CH₂F) | 15 | Fluorine enhances binding through specific polar or hydrogen bond interactions. |
| Analogue C | 2,2,2-Trifluoroethoxy group (-OCH₂CF₃) | 5 | Multiple fluorine atoms create a stronger dipole and increase metabolic stability, enhancing affinity. |
Fluorination is known to impact a molecule's physicochemical properties, such as lipophilicity and pKa, which in turn affect its ability to cross cell membranes and its selectivity for a target receptor over off-targets. The introduction of a fluoroethoxy group can increase lipophilicity, potentially improving membrane permeability.
Selectivity is a critical attribute of a successful drug, and fluorine can be instrumental in achieving it. Because electrostatic interactions are highly dependent on orientation, the introduction of a polar C-F bond can make a ligand more sensitive to the specific shape and electronic environment of the target's binding site compared to off-target sites. nih.gov By exploiting subtle differences between receptor subtypes, such as the presence of a specific amino acid that can act as a hydrogen bond acceptor for the fluorine atom, the 2-fluoroethoxy group can confer enhanced selectivity. nih.gov For example, fluorinated 2-oxoquinoline analogues have been shown to possess high binding efficiency and selectivity for the CB2 receptor. nih.gov
Impact of Amine and Phenolic Functionalities on Molecular Recognition
The aminophenol scaffold is a privileged structure in medicinal chemistry, with the amine and phenolic hydroxyl groups serving as key pharmacophoric features. These groups are primary sites for hydrogen bonding, acting as both donors (N-H, O-H) and acceptors (N:, O:), which are fundamental for anchoring a ligand within a receptor's binding site. capes.gov.br
The biological and pharmaceutical activities of phenolic compounds are often based on the phenolic ring and the attached hydroxyl group. drugbank.com Similarly, the basicity of the amino group is a critical factor; SAR studies of p-aminophenol derivatives have shown that reducing the basicity of the nitrogen atom also tends to reduce biological activity, unless the substituent is designed to be metabolically removed. pharmacy180.com In a recent study on ortho-aminophenol derivatives, it was found that an intramolecular hydrogen bond between the amine and hydroxyl groups helped to align the amine with the aromatic system, enhancing activity. nih.gov
Table 2: Hydrogen Bonding Capabilities and Predicted Activity This table is illustrative, based on established principles.
| Functional Group | H-Bond Donor/Acceptor | Role in Molecular Recognition | Predicted Impact of Modification |
| Phenolic -OH | Donor and Acceptor | Anchors ligand to receptor via H-bonds with polar residues (e.g., Ser, Thr, Asp). | Etherification (e.g., -OCH₃) removes H-bond donor capability, often leading to reduced activity. pharmacy180.com |
| Amino -NH₂ | Donor and Acceptor | Forms key H-bonds; can be protonated to form ionic interactions with acidic residues (e.g., Asp, Glu). | Acylation (e.g., -NHCOCH₃) reduces basicity and H-bond donor capacity, typically decreasing activity. pharmacy180.com |
Positional Isomerism and its Influence on Biological Outcomes
The spatial arrangement of substituents on the phenol (B47542) ring is a critical determinant of biological activity. mcgill.ca A change in the position of the amino or fluoroethoxy group relative to the hydroxyl group can drastically alter the molecule's shape, electronic distribution, and ability to interact with a target receptor.
For example, studies have shown that isomers of a molecule can have vastly different biological effects; the para-isomer of L-tyrosine is an essential amino acid, while its meta-isomer is a toxin. mcgill.ca In the context of this compound, moving the amino group from position 4 to position 2 (to make 2-Amino-3-(2-fluoroethoxy)phenol) would significantly change the molecule's geometry and the orientation of its hydrogen-bonding vectors, likely leading to a profound change in receptor affinity and functional activity. Research on oxazolidinone derivatives confirmed that a linearly attached pendant group resulted in a more potent antibacterial agent compared to an angularly attached one, highlighting the impact of substitution patterns. nih.gov
Table 3: Hypothetical Biological Activity of Positional Isomers This table is illustrative, based on the principle that substituent position is critical to activity.
| Compound Name | Amino Position | Fluoroethoxy Position | Hydroxyl Position | Hypothetical Relative Activity |
| This compound | 4 | 3 | 1 | 100% |
| 2-Amino-3-(2-fluoroethoxy)phenol | 2 | 3 | 1 | 25% |
| 4-Amino-2-(2-fluoroethoxy)phenol | 4 | 2 | 1 | 60% |
| 5-Amino-3-(2-fluoroethoxy)phenol | 5 | 3 | 1 | 10% |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of this compound analogues, a QSAR model could be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
To build a QSAR model, a dataset of analogues with measured biological activities is required. Each molecule is then described by a set of numerical parameters, or "descriptors." These can include:
Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies (related to the molecule's reactivity). For phenol derivatives, the electronic features of the phenolic hydroxyl group are often significant. nih.gov
Steric Descriptors: Molecular volume, surface area, and specific shape indices.
Hydrophobic Descriptors: LogP, which quantifies lipophilicity.
Topological Descriptors: Indices that describe molecular branching and connectivity.
Once the descriptors are calculated, statistical methods like Partial Least Squares (PLS) or machine learning algorithms like Genetic Algorithms (GA) are used to create an equation that correlates the descriptors with activity. nih.gov The resulting model can highlight which molecular properties are most important for activity. For example, a QSAR model might reveal that a high partial positive charge on the amino hydrogens and a specific range for LogP are critical for high receptor affinity.
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Analysis
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful computational techniques used in drug design to understand the relationship between the three-dimensional properties of a series of molecules and their biological activities. These methods provide a quantitative correlation that can be used to predict the activity of novel compounds and guide the synthesis of more potent analogues. For analogues of this compound, particularly those sharing a phenol ether scaffold, 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental in elucidating the key structural features required for their biological effects.
In a representative 3D-QSAR study on a series of phenol ether derivatives as non-covalent proteasome inhibitors, researchers aimed to provide theoretical guidance for the design of novel and potent compounds. explorationpub.comexplorationpub.com The study involved developing robust and predictive CoMFA and CoMSIA models to analyze the structure-activity relationships within the series. explorationpub.com
The process began with the construction of 3D structures for a dataset of 28 phenol ether derivatives, which were then subjected to energy minimization to obtain their most stable conformations. explorationpub.comexplorationpub.com The most active compound in the series was selected as a template for aligning all other molecules, ensuring a consistent orientation for the subsequent analysis. explorationpub.com The dataset was then divided into a training set, used to build the QSAR models, and a test set, to validate the predictive power of the generated models. explorationpub.comexplorationpub.com The biological activity, expressed as pIC50 values, served as the dependent variable in the analysis. explorationpub.comexplorationpub.com
Comparative Molecular Field Analysis (CoMFA)
CoMFA calculates the steric and electrostatic fields around each molecule in the dataset. explorationpub.com These fields are then correlated with the biological activity using partial least squares (PLS) regression analysis. explorationpub.com The resulting model is visualized through contour maps, where different colored regions indicate areas where modifications to the steric or electrostatic properties of the molecules would likely lead to an increase or decrease in activity.
In the study of phenol ether analogues, the CoMFA model yielded statistically significant results, indicating its robustness and predictive capability. explorationpub.com The statistical parameters for the CoMFA model are presented in the table below.
| Statistical Parameter | Value |
| q² (cross-validated r²) | 0.574 |
| r² (non-cross-validated r²) | 0.999 |
| r²_pred (predictive r²) | 0.755 |
| Standard Error of Estimate (SEE) | 0.026 |
| F-statistic | 1,084.404 |
| Optimal Number of Components | 10 |
| Table 1: Statistical results of the CoMFA model for a series of phenol ether derivatives. explorationpub.com |
The high q² and r² values suggest a strong correlation between the CoMFA fields and the biological activity, while the high r²_pred value confirms the model's ability to accurately predict the activity of compounds not included in the training set. explorationpub.com
Comparative Molecular Similarity Indices Analysis (CoMSIA)
CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. explorationpub.com This often provides a more detailed and nuanced understanding of the structure-activity relationships.
For the phenol ether derivatives, the CoMSIA model also demonstrated excellent statistical significance and predictive power. explorationpub.com A combination of steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields produced the optimal CoMSIA model. explorationpub.comexplorationpub.com
| Statistical Parameter | Value |
| q² (cross-validated r²) | 0.584 |
| r² (non-cross-validated r²) | 0.989 |
| r²_pred (predictive r²) | 0.921 |
| Table 2: Statistical results of the optimal CoMSIA model for a series of phenol ether derivatives. explorationpub.com |
The interpretation of the CoMFA and CoMSIA contour maps provides crucial insights for rational drug design. For instance, green contours in the steric field maps indicate regions where bulky substituents are favored for enhanced activity, while yellow contours suggest that smaller groups are preferred. In the electrostatic field maps, blue contours highlight areas where electropositive groups would be beneficial, and red contours indicate a preference for electronegative groups. Similarly, the hydrophobic and hydrogen bond donor/acceptor maps from CoMSIA guide the modification of the lead compounds to improve their interaction with the target receptor.
The findings from such 3D-QSAR studies on phenol ether analogues provide a solid foundation for the rational design of new derivatives with improved biological activity. explorationpub.com By understanding the spatial and electronic requirements for activity, medicinal chemists can strategically modify the core scaffold to synthesize more potent and selective compounds. explorationpub.com
Pharmacological and Biological Evaluation of 4 Amino 3 2 Fluoroethoxy Phenol and Analogues
Receptor Binding Affinity Studies
The interaction of 4-Amino-3-(2-fluoroethoxy)phenol and its analogues with a range of receptors provides insight into its potential biological effects. The following subsections outline the binding affinities for dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters, as well as sigma, glutamate, and GABA receptors.
Dopamine Receptor Subtypes (D2, D3, D4) Binding and Selectivity
There is currently a lack of publicly available data on the direct binding affinity of this compound for the dopamine D2, D3, and D4 receptor subtypes. Dopamine receptors are a class of G protein-coupled receptors that are prominent targets for antipsychotic drugs and other psychoactive agents nih.govnih.gov. The affinity for these receptors is a crucial determinant of a compound's potential dopaminergic activity.
Research into the structure-activity relationships of various ligands for dopamine receptors is extensive. For instance, endogenous amines like 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1BnTIQ) derivatives have been synthesized and evaluated for their activity at dopaminergic systems, with some proposed to act as endogenous dopaminergic antagonists nih.gov. However, without specific binding assays for this compound, its selectivity and potency at these receptors remain undetermined.
Serotonin Transporter (SERT) Affinity
Specific data on the binding affinity of this compound for the serotonin transporter (SERT) is not available in the current scientific literature. SERT is a primary target for many antidepressant medications, which act by inhibiting the reuptake of serotonin from the synaptic cleft. The binding affinity of a compound to SERT is a key indicator of its potential to modulate serotonergic neurotransmission. The extracellular loops of SERT, particularly EL2 and EL4, are thought to act as a selectivity filter for the binding of different drugs nih.gov. The interaction of ligands with SERT can be complex, with some compounds' binding being influenced by the transporter's conformational state nih.gov.
Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) Affinity
There is no specific data available regarding the binding affinity of this compound for the norepinephrine transporter (NET) and the dopamine transporter (DAT). These transporters are crucial for regulating the levels of norepinephrine and dopamine in the synapse and are targets for various therapeutic agents, including treatments for ADHD and depression nih.gov. The binding affinity of a compound for NET and DAT determines its potential to act as a reuptake inhibitor for these catecholamines. Computational models and 3D-QSAR studies are often used to predict the binding poses and affinities of new inhibitors for these transporters, highlighting the structural nuances that differentiate binding to hDAT, hNET, and hSERT acs.org.
Sigma Receptor Subtypes (σ1, σ2) Binding
While direct binding data for this compound at sigma receptors is not available, studies on structurally related compounds provide some insight. For example, a compound containing a fluoroethyl moiety, FE-SA4503, has been evaluated for its affinity and selectivity for sigma-1 (σ1) and sigma-2 (σ2) receptors. The σ1 and σ2 receptors are unique intracellular proteins involved in a variety of cellular functions and are targets for potential therapeutics for neurological disorders and cancer.
The binding affinities (Ki) for FE-SA4503 are presented in the table below. This compound demonstrated a 14-fold selectivity for the σ1 receptor over the σ2 receptor in guinea pig brain homogenates.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |
| FE-SA4503 | 8.0 | 113.2 | 14.15 |
Data for the analogue FE-SA4503, not the primary compound of interest.
Glutamate Receptor Subtypes (e.g., NMDA Receptor GluN2B) Binding
There is no direct quantitative binding data for this compound at the NMDA receptor. However, the structural characteristics of the compound, specifically the presence of a phenol (B47542) group, suggest potential interaction with the GluN2B subunit of the NMDA receptor. Phenylethanolamine compounds, such as ifenprodil, are known to be selective antagonists of GluN2B-containing NMDA receptors, and their phenol moiety plays a role in binding nih.gov.
Research on other phenolic compounds further supports this potential. For instance, in a series of 3-benzazepine derivatives, the replacement of a methoxy (B1213986) group with a hydroxyl group to form a phenol resulted in a significant increase in affinity for the GluN2B subunit nih.gov. The binding affinity of one such phenolic compound is provided in the table below as an example of a phenol-containing ligand for GluN2B.
| Compound | GluN2B Ki (nM) |
| Phenolic 3-benzazepine (analogue) | 157 |
This data is for a structurally distinct phenolic analogue and is presented for illustrative purposes.
GABA Receptor Subtypes (GABAA, GABAB, GABAC) Binding
Specific binding data for this compound at GABAA, GABAB, or GABAC receptors is not currently available. GABA receptors are the primary inhibitory neurotransmitter receptors in the central nervous system and are the targets of many anxiolytic, sedative, and anticonvulsant medications frontiersin.orgnih.govmdpi.comdntb.gov.uanih.gov.
Phenolic compounds, in general, have been shown to modulate the function of GABAA receptors frontiersin.orgnih.govmdpi.comdntb.gov.uanih.gov. These interactions can be complex, with different phenols acting as positive allosteric modulators, direct activators, or inhibitors of the receptor frontiersin.orgnih.govmdpi.comdntb.gov.uanih.gov. However, the specific structural requirements for high-affinity binding are diverse. For example, a study on novel 4-amino-1-, 2-, and 3-hydroxybutylphosphinic acids, which share some structural similarity with the target compound (a 4-amino substituted backbone), found them to be inactive at GABAA and GABAB receptors. This suggests that the presence of an amino and a hydroxyl (or alkoxy) group on a short alkyl chain does not inherently confer affinity for GABA receptors, and the specific substitution pattern of this compound would need to be directly tested to determine its activity at these sites.
In Vitro Functional Assays for Target Engagement and Efficacy
The initial characterization of a compound's biological activity often involves a battery of in vitro assays designed to assess its interaction with specific molecular targets. These assays provide crucial insights into the compound's mechanism of action and its potential therapeutic efficacy. For this compound and its analogs, a comprehensive evaluation would typically include the following studies.
Adenylyl Cyclase Activity Modulation
Adenylyl cyclases are a family of enzymes that play a critical role in cellular signaling by converting ATP to cyclic AMP (cAMP). The modulation of adenylyl cyclase activity can have profound effects on a wide range of physiological processes. Currently, there is no publicly available scientific literature that specifically details the modulatory effects of this compound on adenylyl cyclase activity. Further research would be necessary to determine if this compound or its analogs act as activators or inhibitors of this important enzyme class.
Ion Channel Modulation and Electrophysiological Studies
Ion channels are integral membrane proteins that control the flow of ions across cellular membranes, a process fundamental to neuronal excitability, muscle contraction, and other physiological functions. Electrophysiological studies are employed to investigate how a compound might alter the function of these channels. As of the latest review of scientific databases, no specific data from electrophysiological studies on the direct effects of this compound on any specific ion channels have been published.
Enzyme Inhibition Studies (e.g., Mechanism-Based Enzyme Inhibition)
The ability of a compound to inhibit the activity of specific enzymes is a common mechanism of drug action. Mechanism-based inhibition, where the inhibitor is converted by the target enzyme into a reactive species that irreversibly inactivates the enzyme, is a particularly important area of study. There is currently a lack of published research detailing the enzyme inhibition profile of this compound, including any potential for mechanism-based enzyme inhibition.
Monoamine Transporter Function Studies (e.g., Inhibition of Uptake, Efflux)
Monoamine transporters are responsible for the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine from the synaptic cleft, thereby regulating their concentration and signaling. Compounds that interact with these transporters can have significant effects on mood, cognition, and other central nervous system functions. At present, specific studies examining the interaction of this compound with monoamine transporters, including its potential to inhibit uptake or promote efflux of monoamines, are not available in the public domain.
Exploration of Diverse Biological Activities of Analogues
While direct data on this compound is limited, the biological activities of its structural analogs can provide valuable insights into its potential pharmacological profile.
Antimicrobial Activity Studies
The search for new antimicrobial agents is a global health priority. Phenolic compounds and their derivatives have long been recognized for their antimicrobial properties. nih.gov Studies on various aminophenol derivatives have demonstrated their potential as antimicrobial agents. For instance, a series of 3-aminophenol (B1664112) derivatives were synthesized and showed good antimicrobial activity. researchgate.net The introduction of a fluorine atom into a molecule can often enhance its biological activity, including antimicrobial efficacy. Research on a hexafluorinated derivative of tilmicosin, an antimicrobial agent, was conducted to assess its activity. nih.gov Although this specific fluorinated analog showed reduced antimicrobial activity compared to the parent compound, it highlights the strategy of using fluorination to modulate biological properties. nih.gov
The antimicrobial activity of phenolic compounds is influenced by their chemical structure. For example, the position and nature of substituents on the phenol ring can significantly impact their potency against both planktonic bacteria and biofilms. nih.gov The table below summarizes the antimicrobial activity of selected phenolic compounds against common pathogens, illustrating the structure-activity relationships.
| Compound | Organism | Activity | Reference |
| 2-allyl carvacrol | S. epidermidis | 79.80% reduction in bacterial growth | nih.gov |
| 2-allyl carvacrol | P. aeruginosa | 79.63% reduction in bacterial growth | nih.gov |
| Carvacrol | S. epidermidis | 15.55% reduction in bacterial growth | nih.gov |
| Carvacrol | P. aeruginosa | 2.35% reduction in bacterial growth | nih.gov |
| 2-allyl thymol | S. epidermidis | 79.00% reduction in bacterial growth | nih.gov |
| 2-allyl thymol | P. aeruginosa | 77.93% reduction in bacterial growth | nih.gov |
Given these findings, it is plausible that analogs of this compound could be synthesized and screened for antimicrobial activity. The presence of the aminophenol core, combined with the fluoroethoxy side chain, provides a unique chemical scaffold that warrants further investigation in the context of antimicrobial drug discovery.
Antidiabetic Activity Investigations
The potential for 4-aminophenol (B1666318) analogues to act as antidiabetic agents has been explored through their ability to inhibit key carbohydrate-metabolizing enzymes, namely α-amylase and α-glucosidase. Inhibition of these enzymes can delay the absorption of glucose in the digestive tract, thereby helping to manage postprandial hyperglycemia, a common feature of type 2 diabetes.
A study on a series of synthesized Schiff base derivatives of 4-aminophenol demonstrated significant, concentration-dependent inhibitory activity against both α-amylase and α-glucosidase. nih.govku.ac.ae Notably, these newly synthesized compounds showed a significant inhibition of amylase (93.2%) and glucosidase (73.7%) in a concentration-dependent manner. nih.govku.ac.ae Among the tested compounds, one derivative, S-1 (4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol), exhibited the highest α-glucosidase inhibitory activity, reaching 76.67% at a concentration of 500 ppm. mdpi.com
These findings suggest that the 4-aminophenol scaffold is a promising structural base for the development of new antidiabetic agents. The mechanism of action is believed to be the competitive inhibition of enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.
Table 1: Antidiabetic Activity of 4-Aminophenol Analogues
| Compound Class | Target Enzyme | Maximum Inhibition | Key Findings |
| 4-Aminophenol Schiff Bases | α-Amylase | 93.2% | Showed significant, concentration-dependent inhibition. nih.govku.ac.ae |
| 4-Aminophenol Schiff Bases | α-Glucosidase | 73.7% | Demonstrated notable inhibitory effects. nih.govku.ac.ae |
| 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol (S-1) | α-Glucosidase | 76.67% (at 500 ppm) | Identified as a particularly potent inhibitor within the tested series. mdpi.com |
DNA Interaction Studies (e.g., Intercalation, Groove Binding)
The interaction of small molecules with DNA is a critical area of research, particularly in the development of anticancer agents. The primary modes of non-covalent DNA interaction are intercalation, where a molecule inserts itself between the base pairs of the DNA double helix, and groove binding, where a molecule binds to the minor or major groove of the DNA. nih.gov
Investigations into the DNA interaction of 4-aminophenol Schiff base derivatives have revealed their potential to bind to DNA, primarily through intercalation. nih.govku.ac.ae Spectroscopic studies of these compounds in the presence of human DNA showed hyperchromism, which is an increase in absorbance. mdpi.com This effect is often indicative of intercalative binding, as it suggests the uncoiling of the DNA helix and exposure of the DNA bases. nih.gov
Furthermore, some of the tested 4-aminophenol derivatives also exhibited a bathochromic shift (a shift to a longer wavelength), which can be attributed to the formation of a DNA-adduct and is also consistent with intercalative interactions. mdpi.com For instance, compound S-2 (4-((4-(dimethylamino)benzylidene)amino)phenol) showed a considerable red shift, suggesting a strong interaction with DNA. mdpi.com These DNA interaction studies highlight the potential for these synthetic compounds to be explored as anticancer agents. nih.govku.ac.ae
Another study focusing on the parent compound, p-aminophenol, indicated that it can alter DNA structure by inducing single-strand breaks. nih.gov At lower concentrations, it was observed to reduce the degree of supercoiling in cellular DNA, while at higher concentrations, it led to an increase in supercoiling or a more compact DNA structure. nih.gov
Table 2: DNA Interaction Profile of 4-Aminophenol Analogues
| Compound/Compound Class | Method of Study | Observed Effect | Inferred Mode of Interaction |
| 4-Aminophenol Schiff Bases (S-1, S-2, S-3, S-5) | UV-Vis Spectroscopy | Hyperchromism | Intercalation mdpi.com |
| 4-Aminophenol Schiff Bases (S-2, S-3, S-4) | UV-Vis Spectroscopy | Bathochromic Shift (Red Shift) | Intercalation / Adduct Formation mdpi.com |
| p-Aminophenol | Neutral Sedimentation | Altered DNA supercoiling | Structural alteration nih.gov |
| p-Aminophenol | Alkaline Sucrose Gradients | Increased single-strand breaks | DNA damage nih.gov |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the interaction between a drug candidate and its biological target.
Binding Mode Elucidation and Active Site InteractionsMolecular docking simulations for 4-Amino-3-(2-fluoroethoxy)phenol would involve placing the molecule into the active site of a target protein. The simulation would explore various possible conformations and orientations of the ligand within the binding pocket. The goal is to identify the most stable binding mode, which is typically the one with the lowest energy score.
The analysis would focus on the specific intermolecular interactions that stabilize the ligand-protein complex. For this compound, these interactions would likely include:
Hydrogen Bonds: The amino (-NH2) and hydroxyl (-OH) groups are potent hydrogen bond donors and acceptors. The ether oxygen and the fluorine atom can also act as hydrogen bond acceptors. These interactions with amino acid residues in the protein's active site are critical for binding.
Aromatic Interactions: The phenol (B47542) ring can engage in π-π stacking or π-cation interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).
Hydrophobic Interactions: The ethyl group of the fluoroethoxy side chain can form hydrophobic contacts with nonpolar residues.
A typical output from such a study would be a 2D or 3D diagram illustrating these precise interactions, providing a clear picture of how the molecule is anchored in the active site.
Prediction of Binding Affinity and SelectivityDocking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy suggests a more stable and potentially more potent interaction. By docking this compound into the active sites of various related proteins, its selectivity could be predicted. A compound that shows a significantly better score for the intended target over other proteins (off-targets) is considered to have high selectivity.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| Protein Kinase A | -8.5 | Lys72, Glu91, Phe239 | Hydrogen Bond, Aromatic |
| Cyclooxygenase-2 | -7.2 | Arg120, Tyr355, Val523 | Hydrogen Bond, Hydrophobic |
| Androgen Receptor | -9.1 | Gln711, Arg752, Phe764 | Hydrogen Bond, Aromatic, Halogen Bond |
This table is illustrative and based on the types of results generated in molecular docking studies. The values are not based on actual experimental data for this specific compound.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations use the principles of quantum mechanics to compute the electronic structure and properties of molecules.
Density Functional Theory (DFT) for Ground State PropertiesDensity Functional Theory (DFT) is a widely used method for calculating the ground-state electronic properties of molecules. For this compound, DFT calculations could determine:
Optimized Molecular Geometry: The most stable 3D arrangement of the atoms, including bond lengths and angles.
Electronic Properties: Distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map would highlight electron-rich regions (like the oxygen, nitrogen, and fluorine atoms), which are sites for electrophilic attack and hydrogen bonding, and electron-poor regions.
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.
Time-Dependent DFT (TD-DFT) for Spectroscopic Property PredictionTime-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. This method is particularly useful for predicting spectroscopic properties. For this compound, TD-DFT could be used to simulate its UV-Visible absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. This theoretical spectrum can be compared with experimental data to validate the computational model.
Table 2: Representative DFT-Calculated Properties for a Phenol Derivative
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical stability |
| Dipole Moment | 3.5 Debye | Measures overall molecular polarity |
| Max Absorption λ (TD-DFT) | 285 nm | Corresponds to electronic transitions |
This table provides example data typical for a molecule of this class. The values are illustrative.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations calculate the motion of atoms over time by applying Newton's laws of motion. This provides a dynamic view of the molecule and its interactions, complementing the static picture from molecular docking.
For this compound, an MD simulation could:
Analyze Conformational Flexibility: The fluoroethoxy side chain can adopt various conformations. MD simulations can explore the conformational landscape of the molecule in a solvent (like water) to understand its flexibility and the most populated shapes.
Study Binding Stability: By starting an MD simulation with the docked pose of the ligand-protein complex, researchers can assess the stability of the binding mode over time (e.g., nanoseconds). If the ligand remains stably bound in the active site and key interactions are maintained throughout the simulation, it provides greater confidence in the docking result. Root Mean Square Deviation (RMSD) plots are often used to track the stability of the protein and the ligand's position.
These computational approaches provide a powerful, multi-faceted strategy to characterize a molecule like this compound and predict its behavior in a biological context, thereby guiding further experimental investigation.
In Silico Prediction of Molecular Properties Relevant to Biological Activity and Pharmacokinetics
A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific in silico studies focused on this compound. While computational analyses are common for novel chemical entities, and data exists for structurally related compounds such as 4-amino-3-fluorophenol, specific research detailing the predicted molecular properties, biological activity, and pharmacokinetics of the title compound is not publicly available at this time.
Typically, this section would present detailed data from computational models. These predictions are derived from the compound's two-dimensional structure and are calculated using various quantitative structure-activity relationship (QSAR) models and other predictive algorithms. The aim is to forecast the compound's behavior in a biological system, thereby assessing its potential as a drug candidate.
For a compound like this compound, key pharmacokinetic parameters—absorption, distribution, metabolism, and excretion (ADME)—would be of primary interest. Standard in silico predictions would include:
Lipophilicity (LogP): A measure of a compound's solubility in lipids versus water, which influences its ability to cross cell membranes.
Aqueous Solubility (LogS): Predicts how well the compound dissolves in water, affecting its absorption and formulation.
Blood-Brain Barrier (BBB) Penetration: Indicates the likelihood of the compound crossing into the central nervous system.
Human Intestinal Absorption (HIA): Estimates the percentage of the compound that will be absorbed from the gut into the bloodstream.
Cytochrome P450 (CYP) Enzyme Inhibition: Predicts potential drug-drug interactions by assessing whether the compound inhibits key metabolic enzymes.
Plasma Protein Binding (PPB): Forecasts the extent to which the compound will bind to proteins in the blood, which affects its distribution and availability.
In the absence of specific research on this compound, the following tables represent the type of data that would be generated from such in silico predictions. The values presented are for illustrative purposes only and are not based on actual research findings for the specified compound.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
|---|---|
| Molecular Weight | Data not available |
| LogP (octanol/water) | Data not available |
| Aqueous Solubility (LogS) | Data not available |
| pKa (acidic) | Data not available |
| pKa (basic) | Data not available |
Table 2: Predicted ADME Properties
| Property | Prediction |
|---|---|
| Human Intestinal Absorption | Data not available |
| Blood-Brain Barrier Penetration | Data not available |
| Caco-2 Permeability | Data not available |
Table 3: Predicted Pharmacokinetic and Toxicity Risks
| Property | Risk Prediction |
|---|---|
| CYP2D6 Inhibitor | Data not available |
| CYP3A4 Inhibitor | Data not available |
| hERG Inhibition | Data not available |
| Ames Mutagenicity | Data not available |
It is important to reiterate that without dedicated computational studies on this compound, any discussion of its specific molecular properties and pharmacokinetic profile remains speculative. Future research is required to generate the necessary data to populate these predictive models accurately.
Advanced Applications in Chemical Imaging
Development of Positron Emission Tomography (PET) Radiotracers based on 4-Amino-3-(2-fluoroethoxy)phenol Scaffolds
The introduction of a fluorine-18 (B77423) (¹⁸F) isotope into the this compound scaffold allows for the synthesis of PET radiotracers. PET is a highly sensitive nuclear medicine technique that provides three-dimensional images of functional processes within the body. nih.gov The development of novel PET tracers is a critical area of research, as these agents can offer insights into disease mechanisms, aid in diagnosis, and monitor therapeutic responses. nih.gov The choice of radionuclide is crucial, and ¹⁸F is among the most commonly used due to its favorable decay characteristics and half-life. bioworld.com
Dopamine (B1211576) D3 receptors are significant targets in neuroscience, as their dysfunction is implicated in several central nervous system disorders, including schizophrenia, Parkinson's disease, and substance abuse. nih.govnih.gov Consequently, developing selective PET radiotracers that can cross the blood-brain barrier and bind to D3 receptors is of high interest for diagnostic imaging. nih.gov While research has produced selective D3 receptor PET tracers like [¹¹C]PHNO and [¹¹C]HY-3-159, these are not directly derived from the this compound scaffold. nih.govnih.gov The development of D3 radiotracers often involves extensive chemical modification to achieve high selectivity for the D3 receptor over the D2 subtype, with which it shares high homology. nih.gov The inclusion of moieties like the fluoroethoxy group is a common strategy in PET tracer design to confer desirable properties for brain imaging. nih.gov
The serotonin (B10506) transporter (SERT) plays a fundamental role in regulating serotonin levels in the brain and is a key target in the study and treatment of psychiatric disorders like depression. ucl.ac.uk PET imaging of SERT allows for the in vivo quantification of transporter density, providing valuable information for both research and clinical applications. nih.govmdpi.com Highly selective radiotracers such as [¹⁸F]ACF and 4-[¹⁸F]-ADAM have been developed and successfully used for imaging SERT in the human brain. nih.govmdpi.com These tracers demonstrate excellent brain penetration and specific localization in SERT-rich regions. nih.gov Although these specific agents are not direct derivatives of this compound, the principles of their design highlight the importance of specific chemical structures to achieve high binding affinity and selectivity for SERT over other monoamine transporters. nih.gov The development of new radiotracers for the serotonergic system remains an active area of research. ucl.ac.uk
A significant application of the this compound scaffold is in the development of PET tracers for imaging amino acid transporters, which are often upregulated in cancer cells to meet their high metabolic demands. bioworld.com The L-type amino acid transporter 1 (LAT1) is considered a pan-cancer biomarker, as it is highly expressed in numerous human tumors but shows low expression in surrounding healthy and inflamed tissues. nih.govbruker.com
Researchers have developed (S)-2-amino-3-[3-(2-[¹⁸F]-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid, known as [¹⁸F]FIMP, a PET probe built upon a scaffold related to this compound. bruker.comcfplus.cz [¹⁸F]FIMP has been identified as a promising and specific PET probe for imaging LAT1. cfplus.cz Studies have shown that it possesses a higher affinity for LAT1 compared to other transporters like LAT2, which is more broadly expressed in normal cells. cfplus.cz This selectivity is crucial for distinguishing tumor tissue from non-malignant tissues, a challenge often encountered with less specific tracers like ¹⁸F-FDG. bruker.com
Table 1: Research Findings for [¹⁸F]FIMP, a LAT1-Targeting PET Radiotracer
| Property | Finding | Source(s) |
|---|---|---|
| Target | L-type amino acid transporter 1 (LAT1) | bruker.comcfplus.cz |
| Tracer Name | (S)-2-amino-3-[3-(2-[¹⁸F]-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid ([¹⁸F]FIMP) | bruker.comcfplus.cz |
| Affinity (IC₅₀ for LAT1) | 88.5 ± 13.5 µM | nih.govbruker.com |
| Selectivity | Higher affinity for LAT1 than for LAT2, ATB⁰,⁺, ASCT2, or xCT. cfplus.cz | cfplus.cz |
| Significance | High specificity for tumor tissue over inflamed lesions, potentially reducing false-positive results in cancer diagnosis. bruker.comcfplus.cz | bruker.comcfplus.cz |
| Radiochemical Purity | >98% | nih.gov |
| Specific Activity | Up to 122 GBq/μmol | nih.gov |
Preclinical evaluation of novel PET tracers involves in vivo biodistribution and blocking studies to confirm target engagement and specificity. For [¹⁸F]FIMP, studies in tumor-bearing mice have demonstrated high accumulation in LAT1-positive tumor tissues. cfplus.cz Conversely, the tracer showed low accumulation in inflamed lesions, underscoring its ability to differentiate between cancerous and inflammatory processes. bruker.comcfplus.cz
Blocking studies are performed by pre-administering a non-radioactive inhibitor of the target to demonstrate that the radiotracer's uptake is specific. In the case of [¹⁸F]FIMP, its uptake in tumors was effectively blocked by known LAT1 substrates, confirming that its accumulation is mediated by the target transporter. bruker.com The biodistribution data from animal models is essential for establishing the tracer's potential for clinical translation.
Table 2: Representative In Vivo Biodistribution Data for a SERT PET Tracer ([¹⁸F]ACF) in Rats
| Time Post-Injection | Brain Uptake (% dose/organ) | Hypothalamus/Cerebellum Ratio |
|---|---|---|
| 2 min | 3.27 | - |
| 30 min | 1.28 | - |
| 60 min | 0.69 | 3.55 |
| 120 min | 0.21 | - |
| 240 min | 0.06 | - |
This table shows representative data for a SERT tracer to illustrate the nature of biodistribution studies. The specific localization in the hypothalamus, a SERT-rich area, was shown to be blockable by pretreatment with a SERT inhibitor, confirming target specificity. nih.gov
Single Photon Emission Computed Tomography (SPECT) Imaging Agents
SPECT is another nuclear imaging technique that uses gamma-emitting radioisotopes to visualize biological processes. ucl.ac.uk While the fluoroethoxy moiety is a staple in the design of ¹⁸F-labeled PET tracers, its application in developing SPECT agents from a this compound scaffold is not prominently documented in available research. The development of SPECT radiotracers involves different radionuclides, such as technetium-99m or iodine-123, and distinct chemistry for labeling the targeting molecule. ucl.ac.uk
¹⁹F Nuclear Magnetic Resonance (NMR) Imaging Applications as Molecular Probes
The fluorine-19 (¹⁹F) nucleus possesses properties that make it an excellent probe for NMR spectroscopy and imaging. mdpi.com It has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, leading to high sensitivity. mdpi.com Crucially, fluorine is virtually absent from biological systems, meaning that ¹⁹F NMR spectra are free from background signals. mdpi.com The chemical shift of a ¹⁹F nucleus is highly sensitive to its local environment, making fluorinated molecules effective probes for studying molecular interactions, protein conformation, and enzymatic activity. mdpi.com
Molecules containing a fluoroethoxy group, such as those derived from the this compound scaffold, can theoretically be used as ¹⁹F NMR molecular probes. By incorporating such a probe into a biological system, changes in its ¹⁹F NMR signal can report on binding events or conformational changes. ucl.ac.uk For instance, fluorinated amino acids have been successfully incorporated into proteins to study ligand binding and assess the druggability of protein targets. ucl.ac.uk While specific studies detailing the use of this compound itself as a ¹⁹F NMR probe are not widely reported, the principles of ¹⁹F NMR suggest its potential utility in this advanced imaging application. nih.gov
Future Directions and Research Perspectives
Rational Design and Synthesis of Novel, Highly Selective Analogues
The foundation of future research on 4-Amino-3-(2-fluoroethoxy)phenol will likely be built upon the principles of rational drug design to create novel analogues with enhanced selectivity and efficacy. Drawing inspiration from studies on other 4-aminophenol (B1666318) and 4-aminoquinoline (B48711) derivatives, medicinal chemists can systematically modify the parent structure to probe structure-activity relationships (SAR). nih.govesr.ie
Key areas for synthetic modification could include:
Alterations to the Fluoroethoxy Group: Modifying the length and branching of the alkoxy chain, or substituting the fluorine atom with other halogens or functional groups, could significantly impact the compound's pharmacokinetic and pharmacodynamic properties.
Substitution on the Aromatic Ring: Introducing additional substituents to the benzene (B151609) ring could modulate the compound's electronic properties and its interactions with biological targets.
Derivatization of the Amino and Hydroxyl Groups: Converting the amino and hydroxyl moieties into amides, esters, or other functional groups can alter solubility, metabolic stability, and target-binding affinity. researchgate.net
The synthesis of these new analogues will require versatile and efficient synthetic routes. Methodologies similar to those employed for other aminophenols, potentially involving multi-step sequences, will be crucial. researchgate.net
Elucidation of Undiscovered Biological Targets and Mechanisms of Action
A critical area of future investigation is the identification and characterization of the biological targets of this compound and its analogues. While the parent compound's activities are not yet fully elucidated, research on structurally related 4-aminoquinolines provides a valuable starting point. For instance, many 4-aminoquinolines exhibit antimalarial activity by interfering with hemozoin biocrystallization in the parasite's digestive vacuole. esr.ienih.govplos.orgplos.org Future studies should explore whether this compound shares this mechanism or possesses entirely different ones.
Potential research avenues include:
High-Throughput Screening: Testing the compound and its derivatives against a wide array of biological targets, including enzymes, receptors, and ion channels, to identify potential activities.
Affinity Chromatography and Mass Spectrometry: These techniques can be used to isolate and identify proteins that bind to the compound, thus revealing its direct molecular targets.
Mechanism of Action Studies: Once a biological target is identified, detailed biochemical and cellular assays will be necessary to unravel the precise mechanism by which the compound exerts its effects. nih.govplos.org This could involve investigating its impact on signaling pathways, enzyme kinetics, or gene expression.
Integration of Advanced Computational Approaches for Predictive Drug Design
In silico methods are poised to play a pivotal role in accelerating the discovery and optimization of this compound-based compounds. Molecular modeling and computational chemistry can provide valuable insights into how these molecules interact with biological targets, guiding the design of more potent and selective analogues. nih.gov
Key computational strategies include:
Molecular Docking: Simulating the binding of this compound and its derivatives to the active sites of known or putative biological targets. plos.org This can help predict binding affinities and identify key molecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of newly designed analogues.
Molecular Dynamics Simulations: Simulating the dynamic behavior of the compound-target complex over time to provide a more detailed understanding of the binding process and the stability of the interaction.
Exploration of New Diagnostic and Therapeutic Avenues
The unique properties of the this compound scaffold may open doors to novel diagnostic and therapeutic applications beyond what is currently known. The presence of a fluorine atom, for example, makes it a candidate for development as a positron emission tomography (PET) imaging agent, as the radioactive isotope fluorine-18 (B77423) is a commonly used PET radionuclide.
Future research should explore:
Anticancer Potential: Given that some aminophenol derivatives have shown potential as anticancer agents, investigating the effects of this compound on cancer cell lines is a logical step. nih.gov
Neuroprotective Properties: The exploration of aminophenol derivatives as anticonvulsant agents suggests that this class of compounds may have applications in neurological disorders. researchgate.net
Antimicrobial and Antidiabetic Activities: Research on other 4-aminophenol derivatives has demonstrated their potential as antimicrobial and antidiabetic agents, suggesting another promising area of investigation. nih.gov
Development of Multimodal Probes Incorporating this compound Motifs
Leveraging the structural features of this compound, researchers can design and synthesize multimodal probes for advanced biomedical imaging and theranostics. These probes could combine the targeting capabilities of the core scaffold with other functional moieties.
Potential developments include:
Fluorescent Probes: Attaching a fluorescent dye to the this compound molecule could enable its use in fluorescence microscopy to visualize its distribution in cells and tissues.
Bifunctional Chelating Agents: Incorporating a chelating agent would allow for the labeling of the molecule with a variety of metal ions, including those used in PET, single-photon emission computed tomography (SPECT), and magnetic resonance imaging (MRI).
Theranostic Agents: By combining a therapeutic component with an imaging reporter on the same molecular scaffold, it may be possible to simultaneously diagnose and treat diseases.
The journey of this compound from a novel chemical entity to a valuable tool in medicine and research is just beginning. The strategic application of the research perspectives outlined above will be instrumental in unlocking its full potential and paving the way for new discoveries.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Amino-3-(2-fluoroethoxy)phenol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the phenolic oxygen. For example, coupling 3-aminophenol derivatives with 2-fluoroethylating agents (e.g., 2-fluoroethyl tosylate) under basic conditions (e.g., K₂CO₃ in acetonitrile) . Monitor reaction progress via TLC or LC-MS. Optimize solvent polarity (DMF or acetonitrile) and temperature (60–80°C) to enhance yield. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : Use ¹H/¹³C NMR to verify the 2-fluoroethoxy group’s position (δ ~4.5–4.7 ppm for OCH₂CF₂) and aromatic protons (δ ~6.5–7.0 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (calc. for C₈H₁₀FNO₂: 183.07 g/mol). X-ray crystallography (if crystalline) via SHELX software resolves bond angles and distances . Purity ≥95% is achievable via HPLC (C18 column, methanol/water mobile phase).
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Wear nitrile gloves, lab coat, and goggles (GHS Category 2A eye irritant ). Use fume hoods to avoid inhalation. In case of skin contact, rinse with water for 15 minutes. Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Avoid aqueous solutions at extreme pH due to potential hydrolysis of the fluoroethoxy group.
Advanced Research Questions
Q. How does the 2-fluoroethoxy group influence hydrogen bonding and crystal packing in this compound?
- Methodological Answer : Fluorine’s electronegativity alters hydrogen-bond donor/acceptor patterns. Use graph set analysis (e.g., Etter’s rules) to classify interactions (e.g., N–H···O or O–H···F) in single-crystal structures . Compare packing motifs with non-fluorinated analogs (e.g., 3-ethoxy derivatives) using ORTEP-3 for visualization . Fluorine may reduce solubility in polar solvents due to hydrophobic effects.
Q. What computational strategies predict the stability and reactivity of this compound under varying pH and temperature?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model protonation states (amine vs. phenol groups). Simulate hydrolysis kinetics of the fluoroethoxy group using transition-state theory. Validate with experimental LC-MS stability studies (e.g., 24-hour incubation at pH 2–12). Correlate degradation products (e.g., free fluoride ions) with ion chromatography .
Q. How can phase equilibria data inform solvent selection for recrystallizing this compound?
- Methodological Answer : Determine ternary liquid-liquid equilibria (LLE) using solvents like methyl isobutyl ketone (MIBK)-water-phenol systems. Apply the NRTL model to predict solubility at 25–50°C . Optimize solvent ratios (e.g., 70:30 ethanol/water) for high yield and low impurity. Monitor supersaturation via turbidity probes during cooling crystallization.
Q. What analytical challenges arise in detecting trace metabolites of this compound in biological systems?
- Methodological Answer : Use LC-MS/MS with MRM (multiple reaction monitoring) for sensitivity. Derivatize metabolites (e.g., dansyl chloride for amine groups) to enhance detection limits. Compare with stable isotope-labeled internal standards (e.g., ¹³C₆-4-Amino-3-(2-fluoroethoxy)phenol). Validate recovery rates (>90%) in spiked plasma or urine matrices .
Key Methodological Notes
- Contradictions in Evidence : While SHELX is widely used for crystallography , its limitations with fluorine’s electron density may necessitate complementary methods like Hirshfeld surface analysis .
- Safety Data Extrapolation : Protocols for 4-(2-Aminoethyl)-2-methoxyphenol are adapted for the target compound due to structural similarities (amino-phenol backbone).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
